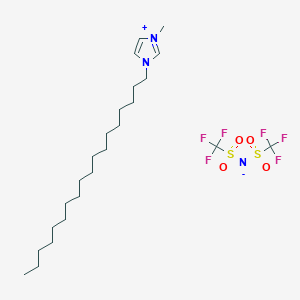

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide

Vue d'ensemble

Description

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvating abilities. These characteristics make ionic liquids valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

N-Alkylation: The synthesis of this compound typically involves the N-alkylation of 1-methylimidazole with octadecyl bromide or octadecyl chloride in the presence of a base such as potassium carbonate.

Anion Exchange: The resulting 1-methyl-3-octadecylimidazolium salt is then treated with bis(trifluoromethylsulfonyl)imide anion, often derived from lithium bis(trifluoromethylsulfonyl)imide, to form the desired ionic liquid.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring precise control over reaction conditions to achieve high purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazolium ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, aqueous conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or halides, typically in polar aprotic solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives of the imidazolium ring.

Reduction: Reduced forms of the imidazolium ring.

Substitution: Substituted imidazolium salts with different functional groups.

Applications De Recherche Scientifique

Chemistry: Used as a solvent and catalyst in organic synthesis, facilitating reactions that are challenging in traditional solvents.

Biology: Employed in the study of biomolecules and cellular processes due to its biocompatibility and ability to dissolve a wide range of biological substances.

Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial coatings.

Industry: Utilized in electrochemical devices, such as batteries and supercapacitors, due to its high ionic conductivity and stability.

Mécanisme D'action

The mechanism by which 1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects depends on its application. In organic synthesis, it acts as a phase-transfer catalyst, enhancing the reactivity of reactants by facilitating their transfer between different phases. In biological applications, its mechanism involves interacting with cellular membranes and biomolecules, often stabilizing them or altering their behavior.

Molecular Targets and Pathways Involved:

Organic Synthesis: Targets organic substrates, enhancing reaction rates and yields.

Biology: Interacts with cell membranes and proteins, affecting cellular processes.

Medicine: Targets microbial cell walls, disrupting their integrity and leading to cell death.

Comparaison Avec Des Composés Similaires

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its solvating abilities compared to shorter-chain analogs. Similar compounds include:

1-Methyl-3-n-octylimidazolium bis(trifluoromethylsulfonyl)imide: Shorter alkyl chain, less hydrophobic.

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Different alkyl groups, varying solvating properties.

These compounds share the bis(trifluoromethylsulfonyl)imide anion but differ in their cationic structures, leading to variations in their physical and chemical properties.

Activité Biologique

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide (C24H43F6N3O4S2), commonly referred to as OctadecMIM NTf2, is a type of ionic liquid that has garnered interest for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

- Molecular Formula : C24H43F6N3O4S2

- Molecular Weight : 615.74 g/mol

- CAS Number : 404001-51-0

- Melting Point : 55-60 °C

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its ionic nature and structural properties:

- Cell Membrane Interaction : The long alkyl chain enhances the compound's ability to interact with lipid membranes, potentially altering membrane fluidity and permeability, which can affect cellular signaling pathways.

- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been shown to enhance the cytotoxicity of bispecific antibodies in vitro by improving their efficacy against target cells .

Cytotoxic Effects

A study investigated the cytotoxic effects of OctadecMIM NTf2 on peripheral blood mononuclear cells (PBMCs). The findings suggested that the compound significantly increased the cytotoxicity of monoclonal antibodies through antibody-dependent cellular cytotoxicity (ADCC) mechanisms. This enhancement was observed to be tenfold compared to control treatments .

Antioxidant Properties

Another research highlighted the antioxidant capabilities of ionic liquids, including OctadecMIM NTf2. The compound demonstrated a capacity to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Cytotoxicity | Enhanced ADCC in PBMCs | |

| Antioxidant Activity | Effective free radical scavenging | |

| Membrane Interaction | Altered membrane fluidity and permeability |

Safety and Toxicological Considerations

While the biological activities of this compound are promising, safety data indicates that comprehensive toxicological assessments are still required. Current data suggests that it does not possess persistent bioaccumulative toxicity (PBT) characteristics at significant levels . However, further studies are needed to evaluate its long-term effects on human health and the environment.

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-octadecylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h20-22H,3-19H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDSJKEUMLSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404001-51-0 | |

| Record name | 1H-Imidazolium, 1-methyl-3-octadecyl-, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404001-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.